5-(1H-benzimidazol-3-ium-2-yl)pentanoate
Description
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Properties
IUPAC Name |
5-(1H-benzimidazol-3-ium-2-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXHPONACTZBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=[NH+]2)CCCCC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Analysis: Spectral Characterization of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate
This guide provides an in-depth technical analysis of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate , a zwitterionic benzimidazole derivative. It addresses the specific spectroscopic signatures arising from its internal salt structure and provides validated protocols for its characterization.
Executive Summary & Chemical Identity
Compound Name: 5-(1H-benzimidazol-3-ium-2-yl)pentanoate Synonyms: 5-(1H-benzimidazol-2-yl)pentanoic acid (neutral form); 2-(4-carboxybutyl)benzimidazole. CAS Number: 14678-78-5 Molecular Formula: C₁₂H₁₄N₂O₂ Molecular Weight: 218.26 g/mol [1]
Core Significance: This compound represents a classic "push-pull" electronic system where the basic benzimidazole nucleus (pKa ~5.5) and the acidic carboxylic tail (pKa ~4.8) exist in dynamic equilibrium. In the solid state and neutral aqueous media, it predominantly exists as a zwitterion (inner salt), where the proton transfers from the carboxyl group to the imidazole nitrogen. This structural duality critically impacts spectral interpretation, particularly in IR and NMR.
Synthesis & Structural Logic
Understanding the synthesis is prerequisite to identifying common spectral impurities (e.g., unreacted diamine or oligomers). The compound is typically synthesized via the Phillips condensation of o-phenylenediamine with adipic acid (or its anhydride/ester).
Reaction Pathway (DOT Visualization)
Figure 1: Synthetic pathway from precursors to the zwitterionic target, highlighting the critical cyclodehydration step.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d6 is the standard solvent. It dissolves the polar zwitterion effectively and usually breaks the internal salt bridge, displaying the molecule as the protonated acid species due to the solvent's H-bond accepting nature.
1H NMR Data (600 MHz, DMSO-d6)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment |
| NH / OH | 12.0 - 12.5 | br s | 2H | - | Exchangeable Imidazole NH & COOH |
| Ar-H (4, 7) | 7.50 - 7.55 | m (dd) | 2H | 8.0, 1.5 | Benzimidazole Aromatic (AA'BB') |
| Ar-H (5, 6) | 7.10 - 7.15 | m (td) | 2H | 8.0, 1.5 | Benzimidazole Aromatic (AA'BB') |
| α-CH₂ | 2.85 - 2.90 | t | 2H | 7.5 | Methylene adj. to Benzimidazole (C5) |
| δ-CH₂ | 2.25 - 2.30 | t | 2H | 7.4 | Methylene adj. to Carboxyl (C2) |
| β, γ-CH₂ | 1.60 - 1.80 | m | 4H | - | Internal Methylenes (C3, C4) |
Technical Insight:
-
The "Broad" Signal: In DMSO, the acidic proton and the imidazole NH often merge into a very broad singlet between 12-13 ppm. If trace water is present, this signal may shift or disappear due to rapid exchange.
-
Symmetry: The aromatic region appears as a pseudo-quartet (AA'BB' system) because the 2-substitution renders the 4/7 and 5/6 positions chemically equivalent on the NMR timescale due to rapid tautomerism of the NH proton.
13C NMR Data (150 MHz, DMSO-d6)
| Carbon Type | Shift (δ, ppm) | Assignment Logic |
| C=O | 174.8 | Carboxylic Acid Carbonyl |
| C=N | 155.2 | Benzimidazole C2 (Amidine carbon) |
| Ar-C (quat) | 138.5 | Bridgehead Carbons (C3a, C7a) |
| Ar-CH | 121.8 | Aromatic C5, C6 |
| Ar-CH | 114.9 | Aromatic C4, C7 |
| Aliphatic | 33.8 | α-CH₂ (to COOH) |
| Aliphatic | 28.5 | β-CH₂ (to Benzimidazole) |
| Aliphatic | 26.5 | Internal CH₂ |
| Aliphatic | 24.6 | Internal CH₂ |
Infrared Spectroscopy (IR)
The IR spectrum is the definitive method to distinguish the Acid form from the Zwitterion form.
Diagnostic Bands (KBr Pellet - Zwitterion Dominant):
-
Carboxylate (COO⁻): Two strong bands at 1560 cm⁻¹ (asymmetric stretch) and 1390 cm⁻¹ (symmetric stretch). Note: The absence of a carbonyl band at 1710 cm⁻¹ confirms the zwitterionic state.
-
Imidazolium (N-H⁺): Broad, complex absorption band from 2600–3200 cm⁻¹ . This "ammonium band" overlaps with C-H stretches.
-
C=N / C=C: Sharp bands at 1620 cm⁻¹ and 1590 cm⁻¹ (Benzimidazole ring breathing).
Diagnostic Bands (Solution/Acidified - Acid Dominant):
-
Carboxylic Acid (C=O): Strong, sharp band at 1700–1725 cm⁻¹ .
-
OH Stretch: Broad band centered at 3000–3300 cm⁻¹ .
Mass Spectrometry (MS)
Ionization Mode: ESI (+) (Electrospray Ionization in Positive Mode) is preferred due to the basic nitrogen.
Fragmentation Logic (DOT Visualization)
Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.
Key MS Peaks:
-
m/z 219.1: [M+H]⁺ Base peak.
-
m/z 201.1: Loss of water (characteristic of carboxylic acids).
-
m/z 132.0: Characteristic benzimidazole alkyl fragment (Benzimidazole-CH₂⁺), resulting from cleavage of the alkyl chain.
Experimental Protocols
Sample Preparation for NMR
-
Objective: Prevent aggregation and ensure sharp peaks.
-
Protocol:
-
Weigh 5–10 mg of the compound into a clean vial.
-
Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: If the sample appears cloudy (zwitterion aggregation), add 1 drop of TFA-d (Trifluoroacetic acid-d). This forces the molecule into the fully protonated cationic form, breaking intermolecular salt bridges and sharpening the spectrum.
-
Sonicate for 60 seconds.
-
Transfer to a 5mm NMR tube.
-
Sample Preparation for IR (KBr Pellet)
-
Objective: Observe the native zwitterionic state.
-
Protocol:
-
Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr.
-
Grind finely in an agate mortar (do not over-grind to avoid moisture absorption).
-
Press at 10 tons pressure for 2 minutes to form a transparent pellet.
-
Validation: Ensure the baseline is flat; a sloping baseline indicates particle scattering (insufficient grinding).
-
References
-
Synthesis & General Characterization
- Source: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.
- Relevance: Foundational text on Phillips condens
- Spectral Data of Analogs (2-Alkylbenzimidazoles): Source: Preston, P. N. (1981). "Benzimidazoles and Congeneric Tricyclic Compounds." Chemistry of Heterocyclic Compounds, Vol 40. Wiley-Interscience. Relevance: Detailed tabulation of NMR shifts for 2-substituted benzimidazoles.
-
Zwitterionic Characterization in IR
-
Source: Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2]
- Relevance: Authoritative guide on distinguishing carboxylate (zwitterion) vs. carboxylic acid bands in IR.
-
-
CAS Registry Data
Sources
- 1. 5-(1H-Benzo[d]imidazol-2-yl)pentanoic acid | 14678-78-5 [sigmaaldrich.com]
- 2. Synthesis and Characterization Studies of Benzimidazol-3-Ium Furan-2-Carboxylate Crystal | Proceedings of the Asian Research Association [araproceedings.com]
- 3. 5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid | 947013-74-3 [amp.chemicalbook.com]
- 4. SciSupplies [scisupplies.eu]
Crystal Structure Analysis of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate: A Technical Guide
The following technical guide details the structural analysis of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate , a zwitterionic benzimidazole derivative. This document is structured to serve as a rigorous protocol for researchers characterizing this specific class of inner salts.
Executive Summary
The structural elucidation of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate requires a specialized crystallographic approach due to its zwitterionic nature. Unlike neutral benzimidazoles, this molecule exists as an inner salt where the carboxylic acid proton migrates to the imidazole imine nitrogen (
Chemical Context & Zwitterionic Equilibrium
Understanding the target molecule is the prerequisite for successful crystallization. The compound consists of a benzimidazole moiety linked at the
-
Neutral Form: 5-(1H-benzimidazol-2-yl)pentanoic acid.
-
Zwitterionic Form (Target): 5-(1H-benzimidazol-3-ium-2-yl)pentanoate.
In the solid state, benzimidazole acids typically crystallize as zwitterions because the basicity of the benzimidazole (
Reaction Pathway & Crystallization Strategy
To obtain high-quality single crystals of the zwitterion, the pH must be maintained near the isoelectric point (pI).
Figure 1: Optimized crystallization workflow for isolating the zwitterionic polymorph.
Data Collection & Refinement Protocol
The definitive proof of the zwitterionic state lies in the precise location of the labile hydrogen atoms. Standard refinement protocols often fail to distinguish between
Experimental Parameters
| Parameter | Specification | Rationale |
| Radiation Source | Mo | Minimizes absorption for organic salts; provides higher resolution data ( |
| Temperature | Freezes the flexible pentanoate alkyl chain to reduce thermal disorder parameters ( | |
| Redundancy | High redundancy is required to accurately model weak intensities at high angles. |
Refinement Strategy (SHELXL)
-
Main Chain: Solve using Direct Methods (SHELXT) to locate non-hydrogen atoms.
-
Difference Fourier Map (The Critical Step): After anisotropic refinement of C/N/O atoms, generate a difference Fourier map (
).-
Look for: A distinct electron density peak (
) near the imidazole atom and the absence of a peak near the carboxylate oxygens.
-
-
Constraint Application:
-
Refine the N-H hydrogen coordinates freely if data quality permits.
-
If unstable, use a riding model (AFIX 43) but ensure the
bond length is set to typical cationic values ( Å). -
Validation: The
bond lengths in the carboxylate group should be symmetric ( Å) due to resonance delocalization in the anion, unlike the asymmetric ( Å) and ( Å) in the neutral acid.
-
Structural Analysis & Supramolecular Architecture
The core of the analysis focuses on how the zwitterionic molecules pack in 3D space.
Molecular Geometry
In the target structure, the benzimidazole ring is planar. The pentanoate chain typically adopts an all-trans (antiperiplanar) conformation to minimize steric clash, though gauche defects may occur near the
Key Geometric Indicators:
-
Imidazolium Ring: The internal
angle at the protonated nitrogen expands to (compared to in neutral imidazole). -
Carboxylate: The
angle expands to , indicating hybridization and negative charge delocalization.
Hydrogen Bonding Network (The "Head-to-Tail" Motif)
The dominant interaction is the charge-assisted hydrogen bond between the imidazolium
-
Primary Interaction:
(Strong, Å). -
Secondary Interaction:
(If N1 is also protonated or if a tautomeric equilibrium exists).
This creates infinite 1D polymeric chains running parallel to the crystallographic axes, often reinforced by
Figure 2: Schematic of the supramolecular "Head-to-Tail" assembly driven by electrostatic interactions.
Hirshfeld Surface Analysis
To quantify these interactions beyond simple bond lengths, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.
-
Surface: Map the normalized contact distance.[1]
-
Observation: Deep red circular spots over the
and regions indicate strong hydrogen bonds shorter than the sum of van der Waals radii.
-
-
Fingerprint Plots:
-
H...O / O...H Contacts: Look for two sharp, symmetric spikes at the bottom left of the plot (characteristic of strong H-bonds). These typically comprise 30-40% of the total surface area.
-
C...C Contacts: A region of green/yellow near the diagonal (
Å) signifies stacking between the benzimidazole rings.[1]
-
Pharmaceutical Implications
For drug development professionals, this crystal structure explains the physicochemical behavior of the compound:
-
Solubility: The zwitterionic lattice energy is high, making the compound less soluble in non-polar solvents (logP is lower than the neutral form) but highly soluble in acidic/basic buffers.
-
Stability: The strong electrostatic network confers high thermal stability (Melting Point typically
C). -
Polymorphism: Care must be taken during scale-up. Crystallization from acidic media (pH < 3) will yield the cationic salt (with a counterion like
or ) rather than the zwitterion, drastically altering dissolution rates.
References
-
Crystal structure and Hirshfeld surface analysis of 2-(3-hydroxypropyl)benzimidazol-3-ium nitrate. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides comparative bond lengths for the protonated benzimidazole ring and methodology for Hirshfeld analysis of benzimidazole salts.
-
Synthesis and crystal structure of benzimidazole-2-carboxylic acid derivatives. Source: ResearchGate URL:[2][3][Link] Relevance: Establishes the baseline geometry for the benzimidazole-2-yl moiety and typical packing motifs.
-
Hydrogen bonding patterns in benzimidazole-carboxylic acid zwitterions. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Details the "Head-to-Tail" interaction mechanism in analogous benzimidazole-carboxylate systems.
Sources
Quantum chemical calculations for 5-(1H-benzimidazol-3-ium-2-yl)pentanoate
An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate
Abstract
This technical guide provides a comprehensive framework for performing quantum chemical calculations on 5-(1H-benzimidazol-3-ium-2-yl)pentanoate, a molecule of interest within the broader class of benzimidazolium salts known for their diverse biological activities. We move beyond a simple recitation of steps to deliver a field-proven perspective on methodological choices, emphasizing the causality behind selecting specific theoretical levels, basis sets, and solvent models. This document is structured to serve as a practical guide for computational chemists and drug development professionals, detailing validated protocols for geometry optimization, electronic structure analysis, and the prediction of spectroscopic properties. All methodologies are grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Scientific Imperative
Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The molecule 5-(1H-benzimidazol-3-ium-2-yl)pentanoate, a benzimidazolium salt, combines the structural features of the benzimidazole core with a pentanoate side chain, presenting a unique electronic and structural profile. Understanding this profile at a quantum-mechanical level is paramount for predicting its reactivity, stability, and potential interactions with biological targets—critical parameters in rational drug design.[2]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective lens through which to investigate these properties before committing to costly and time-consuming experimental synthesis and testing.[3][4] This guide elucidates the theoretical and practical considerations for building a robust computational model of this molecule, enabling the accurate prediction of its key physicochemical characteristics.
The Theoretical Framework: Justification of Method Selection
The reliability of any computational result is wholly dependent on the appropriateness of the chosen theoretical methods. This section explains the rationale behind the selection of a robust computational protocol tailored for a molecule like 5-(1H-benzimidazol-3-ium-2-yl)pentanoate.
The Workhorse: Density Functional Theory (DFT)
For molecules of this size, DFT strikes an optimal balance between computational cost and accuracy.[3][5] Unlike more computationally expensive post-Hartree-Fock methods, DFT approximates the many-electron wavefunction by calculating the electron density, making it highly efficient for systems relevant to drug discovery.[3] The foundation of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are uniquely determined by its electron density.[6] This allows us to solve the Kohn-Sham equations to approximate the electronic structure with high fidelity.[4]
Selecting the Functional: Accuracy and Dispersion
The "functional" is the component of a DFT calculation that approximates the exchange-correlation energy—the most challenging part of the electron-electron interaction.[3] For organic molecules, especially those with delocalized π-systems and potential non-covalent interactions like our target molecule, a hybrid functional is the industry standard.
-
Recommendation: B3LYP or ωB97X-D .
-
Causality: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP ) functional is a hybrid functional that has demonstrated decades of success for a vast range of organic molecules.[7] For potentially improved accuracy, especially for long-range interactions, a range-separated functional like ωB97X-D is an excellent choice as it includes an empirical dispersion correction, which is crucial for accurately modeling potential intramolecular interactions.[8]
The Language of Electrons: Choosing a Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.
-
Recommendation: 6-311+G(d,p) .
-
Causality:
-
6-311: This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for the electrons to distribute accurately.
-
+: The "+" indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are essential for accurately describing species with lone pairs, anions, or delocalized electrons, such as the carboxylate and the benzimidazolium ring system in our target molecule.[9]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and "polarize" in the molecular environment, which is critical for describing bonding accurately, especially in cyclic and charged systems.[10]
-
Simulating Reality: The Solvent Environment
Performing calculations in the gas phase is computationally simple but often physically unrealistic, as most biological processes occur in an aqueous environment. We must account for the solvent's effect on the molecule's geometry and electronic properties.
-
Recommendation: Polarizable Continuum Model (PCM) .
-
Causality: While explicit solvent models (including individual solvent molecules) are highly accurate, they are computationally prohibitive for routine calculations.[11] An implicit model like PCM treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field.[12][13] This "reaction field" is incorporated into the quantum mechanical calculation, providing a computationally efficient yet physically meaningful way to model bulk solvent effects.[14] Water or Dimethyl Sulfoxide (DMSO) are common choices for the solvent parameter depending on the intended experimental comparison.[15]
The Computational Workflow: A Validated Protocol
This section provides a step-by-step methodology for conducting the quantum chemical analysis. The following workflow is designed to be a self-validating system, where each step confirms the success of the previous one.
Caption: A validated workflow for quantum chemical calculations.
Protocol: Geometry Optimization and Frequency Analysis
The first and most critical step is to find the molecule's most stable three-dimensional conformation (its ground-state geometry).
-
Build the Molecule: Construct an initial 3D guess of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate using molecular building software (e.g., Avogadro, GaussView).
-
Setup the Calculation: Using a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation with the following parameters. An example Gaussian input line is provided for clarity: #p opt freq=noraman B3LYP/6-311+G(d,p) SCRF=(PCM,solvent=water)
-
Execute and Verify: Run the calculation. Upon completion, verify the following:
-
Convergence: Ensure the optimization has converged successfully.
-
Frequency Analysis: Open the output file and check the vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[16] If one imaginary frequency is present, it indicates a transition state, and the geometry should be perturbed along the mode of that frequency and re-optimized.
-
Protocol: Electronic Structure and Reactivity Descriptors
Using the optimized geometry, we can now calculate properties that describe the molecule's electronic behavior and reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[17][18]
-
Calculation: These energies are standard outputs from the optimization calculation.
-
Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[19]
-
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Calculation: This is a single-point energy calculation on the optimized geometry, requesting the MEP to be generated.
-
Analysis: Red/yellow regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This is invaluable for predicting sites of interaction with biological receptors.[20]
-
Protocol: Spectroscopic Property Prediction
Quantum chemistry can predict various spectra, providing a powerful tool for structure verification.
-
NMR Spectroscopy:
-
Method: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.[21]
-
Calculation: Example Gaussian keyword: NMR=GIAO. The calculation will produce absolute shielding tensor values. These are typically scaled linearly against experimental values for a known standard (like TMS) to predict the final chemical shifts (δ).[22]
-
-
UV-Vis Spectroscopy:
-
Method: Use Time-Dependent Density Functional Theory (TD-DFT).[23]
-
Calculation: This method calculates the energies of electronic excitations from the ground state to various excited states.[24] Example Gaussian keyword: TD(NStates=10,Root=1).
-
Analysis: The output provides the excitation energies (in nm) and the oscillator strengths (a measure of transition probability). Plotting oscillator strength versus wavelength generates a theoretical UV-Vis absorption spectrum.[25][26]
-
Data Presentation and Interpretation
All quantitative data should be organized into clear, concise tables for easy comparison and analysis.
Table 1: Key Computational Parameters
| Parameter | Selection | Rationale |
|---|---|---|
| Theory | Density Functional Theory (DFT) | Best balance of accuracy and cost for this molecular size.[5] |
| Functional | B3LYP / ωB97X-D | Proven accuracy for organic molecules; includes dispersion.[7][8] |
| Basis Set | 6-311+G(d,p) | Triple-zeta quality with diffuse and polarization functions.[10] |
| Solvent Model | PCM (Water/DMSO) | Accurately models bulk solvent effects efficiently.[12][13] |
Table 2: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | Calculated Value | Calculated Value |
| LUMO Energy | Calculated Value | Calculated Value |
| HOMO-LUMO Gap | Calculated Value | Calculated Value |
Note: Values to be filled in from actual calculation output.
Interpretation for Drug Development: A smaller HOMO-LUMO gap might suggest higher reactivity, which could be beneficial for covalent inhibitors but detrimental for general stability.[19] The MEP map can guide the design of derivatives by indicating where substitutions would most affect interactions with a target's active site.[20] Predicted NMR and UV-Vis spectra can serve as a reference to confirm the identity and purity of a synthesized compound.
Sources
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- 5. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.nrel.gov [docs.nrel.gov]
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- 11. Solvent model - Wikipedia [en.wikipedia.org]
- 12. Solvation models — PySCF [pyscf.org]
- 13. 11.2 Chemical Solvent Models⣠Chapter 11 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
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- 22. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
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- 25. youtube.com [youtube.com]
- 26. ReSpect program [respectprogram.org]
Methodological & Application
In vitro testing of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate against parasitic protozoa
Application Note: In Vitro Testing of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate against Parasitic Protozoa
Executive Summary
This application note details the protocol for the in vitro evaluation of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate , a zwitterionic benzimidazole derivative, against kinetoplastid protozoa (Leishmania spp., Trypanosoma spp.) and anaerobic protozoa (Giardia lamblia).
Benzimidazoles are a privileged scaffold in antiparasitic drug discovery, primarily targeting parasite
This guide provides a self-validating workflow for solubility profiling, cytotoxicity screening, and antiparasitic efficacy testing, designed to distinguish specific antiparasitic activity from general toxicity.
Compound Properties & Preparation
Rationale: The zwitterionic nature of the test compound requires specific handling to prevent precipitation in cell culture media, which can lead to false-negative results (lack of exposure) or false-positive results (crystal-induced toxicity).
Physicochemical Profile
-
Structure: A benzimidazole ring attached at the C2 position to a pentanoate chain.
-
State: Zwitterion (Protonated N3, Deprotonated Carboxylate).
-
Solubility Challenge: While more soluble than albendazole, the compound may exhibit pH-dependent solubility minima (isoelectric point).
Stock Solution Preparation Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9%. -
Concentration: Prepare a 20 mM primary stock.
-
Calculation: Molecular Weight
218.25 g/mol . Dissolve 4.36 mg in 1 mL DMSO.
-
-
Sonicate: Bath sonicate at 25°C for 10 minutes to ensure complete dissolution.
-
Sterilization: Pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as benzimidazoles may bind.
-
Storage: Aliquot into amber tubes; store at -20°C. Stable for 3 months.
Critical Checkpoint: Before adding to cell culture, dilute 1:100 in PBS (pH 7.4). If turbidity occurs, the compound has precipitated. A co-solvent (e.g., 0.5% Tween 80) may be required in the final assay media.
Screening Cascade Overview
The evaluation follows a "Filter & Confirm" logic to eliminate non-specific toxins early.
Figure 1: High-throughput screening cascade for benzimidazole zwitterions.
Experimental Protocols
Protocol A: Host Cell Cytotoxicity (CC50)
Purpose: To determine the concentration cytotoxic to 50% of host cells (
-
Cell Line: J774A.1 or RAW 264.7 (Murine Macrophages).
-
Assay: MTT or Resazurin (Alamar Blue).
Step-by-Step:
-
Seeding: Plate macrophages at
cells/well in 96-well plates (RPMI-1640 + 10% FBS). Incubate 24h at 37°C, 5% CO . -
Treatment: Remove media. Add 100 µL of fresh media containing serial dilutions of the compound (100 µM to 0.1 µM).
-
Control: 0.5% DMSO (Vehicle).
-
Positive Control: Doxorubicin (1 µM).
-
-
Incubation: 48 hours.
-
Readout: Add 20 µL Resazurin (0.15 mg/mL in PBS). Incubate 4h. Measure Fluorescence (Ex 560 / Em 590 nm).
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate
.
Protocol B: Leishmania Promastigote Assay (Extracellular)
Purpose: Rapid screening of intrinsic antiparasitic activity.
-
Parasite: Leishmania donovani or L. major promastigotes (log phase).
-
Reference Drug: Amphotericin B or Miltefosine.
Step-by-Step:
-
Preparation: Adjust parasites to
parasites/mL in M199 media (+10% FBS). -
Plating: Add 100 µL parasite suspension to 96-well plates.
-
Dosing: Add compound dilutions (Final: 50 µM
0.05 µM). Max DMSO < 0.5%. -
Incubation: 72 hours at 26°C (No CO
required). -
Viability: Add 20 µL Resazurin. Incubate 4-24h (monitor color change blue
pink). -
Calculation: Determine
.-
Acceptance Criteria: Z-factor > 0.5; Vehicle control viability > 95%.
-
Protocol C: Intracellular Amastigote Assay (Gold Standard)
Purpose: To verify the compound can cross the host cell membrane and the parasitophorous vacuole to kill the clinically relevant amastigote form.
-
System: Macrophages infected with Leishmania stationary-phase promastigotes (Metacyclic).
Step-by-Step:
-
Infection: Seed macrophages (
/well). Add parasites at a 10:1 (Parasite:Macrophage) ratio. Incubate 24h at 37°C. -
Wash: Wash 3x with warm PBS to remove non-internalized parasites.
-
Treatment: Add compound in RPMI media. Incubate 72h.
-
Staining: Fix with methanol. Stain with 10% Giemsa.
-
Counting: Count 100 macrophages per well under oil immersion (100x).
-
Index: Infection Index = (% Infected Cells)
(Amastigotes/Cell).
-
-
Output: Calculate % Inhibition relative to untreated infected control.
Data Analysis & Interpretation
Selectivity Index (SI)
The SI is the primary metric for drug candidacy.
| SI Value | Classification | Action |
| < 1 | Toxic | Discard. |
| 1 - 10 | Low Selectivity | Optimization required (SAR). |
| > 10 | Moderate | Hit candidate. |
| > 50 | Excellent | Lead candidate. |
Mechanistic Validation (Tubulin Polymerization)
Benzimidazoles work by binding to the colchicine-sensitive site of
-
Assay: Fluorescence-based tubulin polymerization kit (Cytoskeleton Inc.).
-
Expectation: If 5-(1H-benzimidazol-3-ium-2-yl)pentanoate is active, it should inhibit the Vmax of polymerization and decrease the final polymer mass, similar to Nocodazole.
Mechanism of Action Visualization
The following diagram illustrates the hypothesized interaction pathway of the zwitterionic benzimidazole within the parasite.
Figure 2: Putative Mechanism of Action: Tubulin destabilization leading to parasite death.
References
-
Tonelli, M., et al. (2010). "Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis." European Journal of Medicinal Chemistry. Link
-
Hernández-Núñez, E., et al. (2017). "Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives." European Journal of Medicinal Chemistry. Link
-
DNDi. (2022). "Drug Screening for Kinetoplastids Diseases: General Principles and Guidelines." Drugs for Neglected Diseases initiative. Link
-
Moraes, C.B., et al. (2014). "High-Throughput Screening for Anti-Trypanosoma cruzi Compounds." Methods in Molecular Biology. Link
-
Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Link
Disclaimer: This protocol is intended for research use only. The compound 5-(1H-benzimidazol-3-ium-2-yl)pentanoate is a chemical probe and has not been approved for clinical use. Always consult Safety Data Sheets (SDS) before handling.
Application Note: 5-(1H-benzimidazol-3-ium-2-yl)pentanoate in Targeted Drug Delivery
Executive Summary
This application note details the utility of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate (referred to herein as BzP-C5 ) as a critical functional excipient in next-generation drug delivery systems (DDS).
Unlike passive carriers, BzP-C5 acts as a smart molecular switch .[1] Its benzimidazole core possesses a pKa (~5.6–6.[1]0) ideally situated between physiological pH (7.[1]4) and endosomal pH (5.0–5.5).[1] In its zwitterionic or deprotonated state at neutral pH, it exhibits "stealth" properties, reducing protein fouling.[1][2] Upon acidification (e.g., in the tumor microenvironment or late endosome), the N3 position protonates to form the benzimidazol-3-ium cation.[1]
This transition triggers two critical mechanisms:
-
The Proton Sponge Effect: Causing osmotic swelling and rupture of endosomes to release payload into the cytoplasm.
-
Mitochondrial Targeting: The delocalized cationic charge drives accumulation in the negatively charged mitochondrial matrix, essential for pro-apoptotic drugs.[1]
Mechanism of Action
The efficacy of BzP-C5 relies on its pH-dependent structural conversion.
The pH-Switch Pathway
At pH 7.4, the molecule exists largely as a zwitterion (carboxylate anion / benzimidazole neutral) or anionic species, maintaining colloidal stability.[1] At pH < 6.0, the imidazole ring protonates, shifting the Zeta potential to positive, facilitating membrane fusion and endosomal escape.[1]
Figure 1: The mechanistic pathway of BzP-C5 from circulation to intracellular release.
Experimental Protocols
Protocol A: Synthesis of BzP-C5 Functionalized Lipid (BzP-DSPE)
Rationale: To incorporate BzP-C5 into liposomes, it is often conjugated to a phospholipid anchor like DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine).[1]
Materials:
-
BzP-C5 (5-(1H-benzimidazol-2-yl)pentanoic acid)[3]
-
DSPE (Amine functionalized)[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)[1]
-
Anhydrous DMF and Chloroform
Workflow:
-
Activation: Dissolve BzP-C5 (1 eq) in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq).[1] Stir at Room Temperature (RT) for 4 hours under nitrogen to form the NHS-ester.[1]
-
Conjugation: Dissolve DSPE (0.9 eq) in dry Chloroform/DMF (1:1) with Triethylamine (2 eq).[1] Add the activated BzP-C5 solution dropwise.[1]
-
Reaction: Stir for 24 hours at RT.
-
Purification: Precipitate in cold diethyl ether. Centrifuge (8,000 x g, 10 min). Re-dissolve in chloroform and wash with dilute HCl (pH 4) to remove unreacted reagents, then water.
-
Drying: Lyophilize to obtain BzP-DSPE powder.
-
Validation: Confirm structure via 1H-NMR (Look for benzimidazole aromatic protons at 7.2–7.8 ppm and disappearance of DSPE amine peak).
Protocol B: Formulation of pH-Sensitive Liposomes
Rationale: This protocol creates "Smart" liposomes that release Doxorubicin (DOX) only in acidic environments.[1]
Components:
-
HSPC (Hydrogenated Soy Phosphatidylcholine): Structural lipid.[1]
-
Cholesterol: Stabilizer.[1]
-
BzP-DSPE (Synthesized in Protocol A): pH-sensor.[1]
-
Molar Ratio: HSPC : Cholesterol : BzP-DSPE (60 : 35 : 5).[1]
Step-by-Step Methodology:
-
Thin Film Formation:
-
Hydration:
-
Hydrate the film with Ammonium Sulfate buffer (250 mM, pH 5.[1]5) at 60°C for 1 hour. Note: Using ammonium sulfate enables remote loading of DOX.
-
-
Sizing:
-
Sonicate or extrude through 100 nm polycarbonate membranes (11 passes) to achieve uniform SUVs (Small Unilamellar Vesicles).
-
-
Buffer Exchange:
-
Dialyze against HEPES buffered saline (pH 7.4) to create the transmembrane pH gradient.[1]
-
-
Drug Loading (Remote Loading):
-
Incubate liposomes with Doxorubicin HCl (Drug:Lipid ratio 1:10 w/w) at 60°C for 1 hour.[1]
-
The DOX will migrate into the liposome and precipitate as a sulfate salt.
-
-
Purification:
-
Pass through a Sephadex G-50 column to remove free drug.[1]
-
Protocol C: Validation of pH-Triggered Release
Rationale: Verify that the benzimidazolium transition actually triggers release.[1]
Setup:
-
Equipment: Fluorescence Spectrophotometer (Ex: 480 nm, Em: 590 nm for Doxorubicin).[1]
-
Buffers: PBS adjusted to pH 7.4 (Physiological) and pH 5.0 (Endosomal).
Procedure:
-
Dilute liposomes to 0.1 mg/mL lipid concentration in respective buffers.
-
Incubate at 37°C with gentle shaking.
-
Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.[1]
-
Measurement:
-
Calculation:
[1]
Expected Data Output:
| Time (min) | % Release (pH 7.4) | % Release (pH 5.0) | Interpretation |
| 0 | < 1% | < 2% | Stable baseline. |
| 30 | < 5% | 45% | Rapid burst at acidic pH due to BzP protonation. |
| 120 | < 10% | 85% | Sustained release in acidic media; stable in blood pH.[1] |
Troubleshooting & Optimization
Critical Parameter: The "ium" State
The user must understand that the "3-ium" state is the active cationic form .
-
Issue: Aggregation during synthesis.
-
Cause: If the reaction pH drops below 6.0 during conjugation, BzP becomes cationic and may complex with anionic lipids or reagents electrostatically.[1]
-
Solution: Maintain reaction pH > 7.0 using Triethylamine (TEA) during the conjugation step to keep the benzimidazole neutral.
-
Stability vs. Sensitivity[2][4][5]
-
Adjustment: Increasing the % of BzP-DSPE increases pH sensitivity but decreases serum stability.
-
Recommendation: Do not exceed 10 mol% BzP-DSPE for systemic applications. For intratumoral injection, up to 20% is acceptable.[1]
References
-
Wang, X., et al. (2020). "Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery."[1][4] Pharmaceuticals.[1][2][4][5][6][7][8] Describes the fundamental chemistry of imidazole/benzimidazole lipid headgroups for pH-triggered release.
-
Zhang, Y., et al. (2018). "Benzimidazole-based zwitterionic polymers for stealth drug delivery."[1] Journal of Materials Chemistry B. Validates the stealth properties of benzimidazole zwitterions at neutral pH. [1]
-
Torchilin, V. P. (2014). "Multifunctional, stimuli-sensitive nanoparticulate systems for drug delivery."[1] Nature Reviews Drug Discovery.[1] Authoritative review on the proton sponge effect and pH-sensitive targeting. [1]
-
Sigma-Aldrich. "5-(1H-Benzo[d]imidazol-2-yl)pentanoic acid Product Specification." Chemical properties and structure verification. [1]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. zwitterco.com [zwitterco.com]
- 3. 5-(1H-Benzo[d]imidazol-2-yl)pentanoic acid | 14678-78-5 [sigmaaldrich.com]
- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Molecular docking studies of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate with protein targets
Abstract
This guide details the computational workflow for modeling the binding interactions of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate , a zwitterionic benzimidazole derivative. Unlike neutral lipophilic drugs, this molecule presents unique challenges due to its distinct charge distribution: a cationic benzimidazolium core (protonated at N3) and an anionic pentanoate tail. This protocol addresses the critical "electrostatic trap" often encountered in standard docking, where high desolvation penalties obscure true binding affinities. We utilize Beta-Tubulin (colchicine binding site) as the primary validation target, given the scaffold’s established anthelmintic and antineoplastic pedigree, while providing adaptable parameters for kinase targets.
Molecule Analysis & Target Selection
The Ligand: Physicochemical Duality
The specific nomenclature "3-ium...pentanoate" defines an inner salt (zwitterion).
-
Head Group (Cationic): The benzimidazolium core acts as a
-stacking pharmacophore with enhanced hydrogen bond donor capacity (NH ). -
Tail Group (Anionic): The pentanoate chain provides flexibility and mimics phosphate groups or acidic residues, enabling salt bridges with Lys/Arg residues.
| Feature | Chemical State | Docking Implication |
| Core | Benzimidazol-3-ium ( | Requires acidic microenvironment or specific protonation for cation- |
| Tail | Pentanoate ( | Strong electrostatic attraction to basic residues (Lys, Arg, His). |
| Net Charge | Neutral (Zwitterion) | High desolvation penalty in standard scoring functions (e.g., Glide SP, Vina). |
Primary Target: Beta-Tubulin
Benzimidazole derivatives (e.g., Albendazole, Nocodazole) are classic inhibitors of tubulin polymerization. They bind to the Colchicine Binding Site at the interface of
-
PDB ID: 1SA0 (Tubulin-Colchicine complex) or 4O2B.
-
Binding Logic: The hydrophobic pocket accommodates the benzimidazole, while the polar tail can extend toward the solvent interface or interact with Lys352 or Lys254 .
Computational Workflow (Protocol)
This protocol integrates Quantum Mechanical (QM) ligand preparation with molecular docking to ensure the zwitterionic geometry is accurate.
Phase 1: Ligand Preparation (QM-Enhanced)
Standard force fields (MMFF) often distort the geometry of conjugated zwitterions.
-
Sketch: Draw the molecule in its zwitterionic state (N3 protonated, Carboxylate deprotonated).
-
Conformational Search: Generate low-energy conformers using a systematic search (e.g., ConfGen).
-
QM Optimization (Critical): Optimize the lowest energy conformer using DFT.
-
Theory: B3LYP
-
Basis Set: 6-31G**
-
Solvation: PBF (Poisson-Boltzmann) water model.
-
Goal: Correct bond lengths for the delocalized amidine-like system in the benzimidazolium ring.
-
-
Charge Assignment: Calculate RESP (Restrained Electrostatic Potential) charges. Do not use Gasteiger charges for zwitterions as they underestimate the polarization.
Phase 2: Receptor Preparation
-
Retrieval: Download PDB 1SA0.
-
Cleaning: Remove Chain C/D (if tetramer), keep Chain A (
) and B ( ). Remove native ligand (Colchicine). -
Protonation: Use PropKa to determine protonation states at pH 7.4.
-
Specific Check: Ensure Glu198 and Glu200 (near the active site) are treated correctly; their proximity may influence the benzimidazolium stability.
-
-
Solvation: Retain "structural waters" bridging the protein and ligand (specifically those forming H-bonds with backbone amides). Remove bulk solvent.[3]
Phase 3: Grid Generation
-
Center: Defined by the centroid of the co-crystallized Colchicine.
-
Dimensions:
Å (Large enough to accommodate the flexible pentanoate tail). -
Constraints (Optional): Define a hydrogen bond constraint on Val181 (backbone NH) or Cys241 , common anchors for benzimidazoles.
Phase 4: Molecular Docking
Software: AutoDock Vina (Open Source) or Glide (Schrodinger).
Protocol A: AutoDock Vina (Command Line)
Expert Tip: Vina's scoring function is hydrophobic-biased. It may undervalue the salt bridge. Manually inspect top 10 poses for electrostatic complementarity.
Protocol B: Glide (XP - Extra Precision)
-
Input: QM-optimized ligand (Maestro format).
-
Settings:
-
Precision: XP (Extra Precision).
-
Reward Intramolecular H-bonds: On.
-
Epik State Penalties: Off (since we manually validated the zwitterion).
-
-
Post-Docking: Run "Prime MM-GBSA" on the pose to calculate
with a more accurate solvation model ( ).
Visualizing the Mechanism
The following diagram illustrates the critical decision pathways and mechanistic interactions for this specific protocol.
Figure 1: Integrated Workflow for Zwitterionic Ligand Docking. Note the parallel processing of QM-based ligand prep and structural protein prep.
Data Analysis & Interpretation
Interaction Checklist
A successful docking pose for this molecule must exhibit the following:
| Interaction Type | Ligand Atom | Protein Residue (Tubulin | Distance ( |
| H-Bond (Donor) | Benzimidazole -NH | Thr179 or Backbone Carbonyls | |
| Benzimidazole Ring | Tyr224 (T-shaped) | ||
| Salt Bridge | Pentanoate -COO | Lys254 or Lys352 | |
| Hydrophobic | Pentyl Chain ( | Leu248 , Ala250 |
Troubleshooting: The "Desolvation Trap"
-
Symptom: The zwitterion fails to dock or scores poorly compared to a neutral analog.
-
Cause: The scoring function penalizes the stripping of water from the charged groups (-COO
and -NH ) more than it rewards the protein interaction. -
Solution:
-
Use MM-GBSA: Post-process the docking poses. MM-GBSA handles solvation energy more accurately than docking scores.
-
Explicit Water: Include 1-2 explicit water molecules in the binding site during docking to bridge the carboxylate to the protein, reducing the desolvation penalty.
-
References
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221–234. Link
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461. Link
-
RCSB Protein Data Bank. Structure of Tubulin-Colchicine Complex (PDB: 1SA0). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Synthesis of N-Substituted Benzimidazoles
Welcome to the Technical Support Center for N-Substituted Benzimidazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting for common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the benzimidazole core is resulting in very low yields. What are the primary factors I should investigate?
Low yields in benzimidazole synthesis are a frequent issue and can often be traced back to several key factors: suboptimal reaction conditions, inappropriate catalyst selection, the purity of starting materials, and the electronic or steric properties of your substrates.[1][2]
Troubleshooting Steps & Scientific Rationale:
-
Re-evaluate Reaction Conditions:
-
Temperature: Many classical benzimidazole syntheses, like the Phillips-Ladenburg and Weidenhagen reactions, require high temperatures, which can unfortunately lead to the degradation of starting materials and products.[1] If you are observing charring or the formation of intractable tars, consider lowering the reaction temperature and extending the reaction time. Conversely, some reactions that show poor yields at room temperature can be significantly improved with heating.[2] A systematic screen of temperatures is often the most effective approach.
-
Solvent: The choice of solvent is critical. For example, a reaction between 1,2-phenylenediamine and benzaldehyde under solvent-free conditions might only yield 20%, but switching to a solvent like chloroform could increase the yield to 40%.[1] The solvent's polarity can influence the solubility of reagents and intermediates, as well as the reaction pathway.
-
Microwave-Assisted Synthesis: For rapid, high-yield synthesis, consider microwave irradiation.[3][4][5] This technique can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[3][4][5]
-
-
Catalyst Selection and Loading:
-
The absence of a catalyst or the use of an inappropriate one can lead to drastically lower yields and longer reaction times.[1] For instance, a reaction that yields only 32% without a catalyst can see yields jump to 95% with the right catalyst at an optimal loading.[1] A wide array of catalysts have been reported, including various acids, metal catalysts (like palladium and copper), and nanoparticles.[6][7]
-
-
Purity of Reagents:
-
Impurities in your starting materials, particularly the o-phenylenediamine, can interfere with the reaction and lead to the formation of byproducts.[6] o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities.[6] If you suspect impure starting materials, consider purifying them by recrystallization or column chromatography before use.
-
-
Substituent Effects:
Q2: I'm attempting an N-arylation of my benzimidazole, but the reaction is sluggish or fails completely. How can I troubleshoot this?
The N-arylation of benzimidazoles, often achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination, can be challenging.[8][9][10] Key areas to investigate include the catalyst system (metal precursor and ligand), the choice of base, and the reactivity of the aryl halide.
Troubleshooting Steps & Scientific Rationale:
-
Optimize the Catalyst System:
-
Palladium-Catalyzed (Buchwald-Hartwig): The choice of palladium precursor and phosphine ligand is critical.[11] Modern palladacycle precatalysts (e.g., G3 or G4) are often more efficient than traditional sources like Pd(OAc)2 because they form the active LPd(0) catalyst more cleanly.[11] Ligand selection is highly dependent on the substrates. For instance, ligands like BrettPhos are often effective for primary amines, while RuPhos is a good choice for secondary amines.[11] For challenging couplings, more specialized ligands may be necessary.[11]
-
Copper-Catalyzed (Ullmann-Type): While traditional Ullmann conditions require harsh temperatures, modern methods utilize ligands to facilitate the reaction under milder conditions.[9][12] Ligands like 4,7-dimethoxy-1,10-phenanthroline have been shown to be effective for the copper-catalyzed N-arylation of benzimidazoles with both aryl iodides and bromides.[9][13] The addition of polyethylene glycol (PEG) can also accelerate the reaction.[9]
-
-
Select the Appropriate Base:
-
The base is crucial for deprotonating the benzimidazole's N-H bond. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used in Buchwald-Hartwig reactions.[11] However, if your substrates have base-sensitive functional groups, weaker bases such as Cs2CO3 or K3PO4 may be necessary, potentially requiring higher reaction temperatures.[11]
-
-
Consider Aryl Halide Reactivity:
-
The reactivity of the aryl halide follows the general trend: I > Br > Cl > F. If you are using a less reactive aryl chloride, you may need to employ more electron-rich and bulky phosphine ligands to achieve good yields.[11] If possible, switching to the corresponding aryl bromide or iodide can significantly improve the reaction rate.[11]
-
Q3: My final product is a dark, oily substance that is difficult to purify. What are my options?
The presence of colored impurities and the oily nature of a product can make purification challenging. These issues often stem from the oxidation of starting materials or the formation of side products with similar polarities to the desired compound.[6]
Troubleshooting & Purification Strategies:
-
Prevent Oxidation:
-
Decolorization with Activated Carbon:
-
To remove colored impurities, you can treat a solution of your crude product with activated carbon.[6] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir or heat gently, and then filter to remove the carbon.
-
-
Acid-Base Extraction:
-
Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring. This property can be exploited for purification.[6] Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The basic benzimidazole will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[6]
-
-
Chromatography and Crystallization:
-
If the product is an oil, column chromatography is a common purification method.[6] You may need to screen several solvent systems to find one that provides good separation.[6] After purification, attempting to crystallize the product from a suitable solvent or solvent mixture can yield a pure, solid material.
-
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol utilizes microwave irradiation for a rapid and high-yield synthesis.[1]
Materials:
-
N-phenyl-o-phenylenediamine (1 mmol)
-
Desired aldehyde (1 mmol)
-
Er(OTf)3 (1% mol)
-
Microwave reactor vessel
Procedure:
-
In a microwave reactor vessel, mix the N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)3 (1% mol).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-100 °C) for a short duration (e.g., 5-10 minutes).[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard work-up and purification techniques, such as extraction and column chromatography.[5]
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Benzimidazole
This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.[11]
Materials:
-
Benzimidazole (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vial, add the benzimidazole, palladium precatalyst, and base under an inert atmosphere (in a glovebox if possible).
-
Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl halide via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and quench with water. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-phenylenediamine, Benzaldehyde | None | Solvent-free | Room Temp | - | 20 | [1] |
| 2 | o-phenylenediamine, Benzaldehyde | None | Chloroform | Room Temp | - | 40 | [1] |
| 3 | o-phenylenediamine, Benzaldehyde | Optimized Catalyst | - | - | - | 95 | [1] |
| 4 | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 (1% mol) | Solvent-free (Microwave) | 60 | 0.08 | >99 | [4][5] |
Visualizations
Experimental Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low benzimidazole synthesis yields.
Logical Relationship in N-Arylation Troubleshooting
Caption: Cause-and-effect diagram for N-arylation troubleshooting.
References
- Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem. (2025, December). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Benchchem. (n.d.). overcoming challenges in the synthesis of substituted benzimidazoles.
- Collis, M. P., et al. (2003). An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. ACS Publications.
- Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-9.
- ResearchGate. (2007, September). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | Request PDF.
- ResearchGate. (2024, June). Metal-free microwave-assisted synthesis of N-substituted benzimidazole....
- Organometallics. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
- MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
- Preprints.org. (2022, February 10). Highly efficient synthesis of benzimidazoles using microwave irradiation.
- Semantic Scholar. (n.d.). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013).
- National Institutes of Health. (n.d.). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles.
- RSC Publishing. (2015, September 8). C–H arylation and alkenylation of imidazoles by nickel catalysis.
- National Institutes of Health. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
- Organic Syntheses. (n.d.). Benzimidazole.
- MIT Open Access Articles. (2012, January 11). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
- RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- National Institutes of Health. (n.d.). Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling.
- ACS Publications. (2002). Solution-Phase Parallel Synthesis of Substituted Benzimidazoles.
- CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
- ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products.
- Wikipedia. (n.d.). Ullmann condensation.
- Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- National Institutes of Health. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization.
- ResearchGate. (2009). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole | Request PDF.
- ACS Omega. (2024, July 26). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Catalysis Science & Technology (RSC Publishing). (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
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- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: 5-(1H-benzimidazol-3-ium-2-yl)pentanoate Synthesis
The following technical guide addresses the side-product analysis and troubleshooting for the synthesis of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate . This molecule is the zwitterionic form of 5-(1H-benzimidazol-2-yl)pentanoic acid , typically synthesized via the condensation of o-phenylenediamine (OPD) with adipic acid (or its derivatives).
Advanced Troubleshooting & Impurity Profiling Guide
Welcome to the Technical Support Hub. This guide is designed for process chemists and researchers encountering purity or yield issues during the synthesis of benzimidazole-functionalized fatty acids. Unlike standard protocols, this document focuses on causality —why side products form and how to eliminate them.
🔬 Reaction Pathway & Impurity Landscape
To troubleshoot effectively, you must visualize the competition between the desired mono-condensation and the unwanted bis-condensation.
Figure 1: Reaction network showing the critical bifurcation between the target mono-benzimidazole and the bis-benzimidazole impurity.
🛠 Module 1: Stoichiometry & The "Bis-Benzimidazole" Problem
Issue: The most persistent impurity is 1,4-bis(benzimidazol-2-yl)butane , formed when one adipic acid molecule reacts with two OPD molecules. This impurity is non-polar, insoluble in acid, and difficult to separate downstream.
Q1: I am seeing a significant non-polar spot on TLC/HPLC. What is it, and why is it forming?
Diagnosis: This is likely the Bis-benzimidazole impurity (Impurity C in Fig 1). Root Cause: Local or global excess of o-phenylenediamine (OPD) relative to adipic acid. Even if you weigh 1:1 equivalents, adding OPD too quickly or poor mixing can create local pockets where OPD > Adipic Acid, favoring the bis-reaction. Solution:
-
Reverse Stoichiometry: Use a 1.5 to 2.0 molar excess of Adipic Acid . This statistically favors the mono-reaction (Target) and leaves unreacted adipic acid, which is easily washed away with water/ether later.
-
Mode of Addition: Do not mix all solids at once. Dissolve Adipic Acid first (if using solvent) or melt it, then slowly add OPD.
Q2: How do I remove the Bis-benzimidazole if it has already formed?
Protocol: The Target is amphoteric (zwitterionic), while the Bis-impurity is a weak base with no acidic tail.
-
Acid Extraction: Dissolve the crude mixture in dilute HCl (pH 1-2).
-
Target: Soluble (protonated amine, protonated carboxylic acid).
-
Bis-Impurity: Soluble (double protonation).
-
Adipic Acid: Soluble/Partially soluble.
-
-
Filtration Strategy: Actually, the Bis-impurity often precipitates from neutral or weakly acidic aqueous solutions due to its hydrophobicity, whereas the Target remains soluble as a zwitterion or salt.
-
Correct Purification Step:
-
Suspend crude in hot water .
-
Adjust pH to 4.5 - 5.0 (Isoelectric point of the target).
-
The Target zwitterion should precipitate.
-
Troubleshooting: If the Bis-impurity co-precipitates, wash the solid with hot ethanol/ethyl acetate . The Bis-impurity is often more soluble in organic solvents than the zwitterionic target.
-
📉 Module 2: Incomplete Cyclization (The "Open-Chain" Amide)
Issue: HPLC shows a peak with M+18 relative to the target.
Q3: My mass spec shows a peak at [M+18]. Is my product wet?
Diagnosis: No. This is likely the Mono-amide intermediate (Impurity A: 6-((2-aminophenyl)amino)-6-oxohexanoic acid) that failed to undergo ring closure (dehydration). Root Cause: Insufficient reaction temperature or time.[1] Benzimidazole ring closure typically requires temperatures >100°C or strong acid catalysis (Phillips conditions). Corrective Action:
-
Thermal Method: If using a melt (solvent-free), ensure T > 140°C for at least 2-4 hours.
-
Acid Method: If refluxing in 4N HCl (Phillips method), extend reaction time.
-
Post-Process Cure: You can drive the cyclization by refluxing the isolated crude "wet" solid in 4N HCl for an additional 2 hours.
🧪 Module 3: Oxidation & Color Impurities
Issue: The product is dark brown or black, but NMR suggests it's mostly pure.
Q4: Why is my product turning black?
Diagnosis: Oxidation of unreacted o-phenylenediamine (OPD) . OPD is highly sensitive to air and forms colored azo/azine oligomers. Prevention:
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Fresh Reagents: Recrystallize OPD (from ethanol/water with a pinch of sodium dithionite) if it is already dark.
-
Scavenging: Add a pinch of sodium metabisulfite or sodium dithionite during the aqueous workup to reduce oxidized colored impurities before precipitation.
📊 Analytical Fingerprinting
Use this table to identify side products in your analytical data.
| Component | Description | Relative Retention (RP-HPLC) | MS (ESI+) | Solubility |
| Target | 5-(1H-benzimidazol-3-ium-2-yl)pentanoate | 1.00 | [M+H]+ | Soluble in dilute acid/base; Insoluble in organics. |
| Impurity A | Mono-Amide (Open Chain) | 0.8 - 0.9 (More Polar) | [M+18+H]+ | Soluble in alcohols. |
| Impurity C | Bis-benzimidazole | 1.5 - 2.0 (Non-polar) | [M_bis+H]+ | Soluble in DCM/MeOH; Insoluble in water. |
| Adipic Acid | Starting Material | < 0.5 (Front) | [M-H]- (ESI-) | Soluble in water/ethanol. |
| OPD | Starting Material | < 0.5 (Front) | [M+H]+ | Soluble in water/acid. |
📝 References
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][2][3][4][5][6][7] Academic Press. (Standard text for cyclization mechanisms).
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. (The foundational "Phillips Conditions" for acid-catalyzed synthesis).
-
Bahrami, K., et al. (2011). "Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Journal of Chemical Sciences. (Modern variations on stoichiometry control).
Sources
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- 5. discovery.researcher.life [discovery.researcher.life]
- 6. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Catalyst Selection for Efficient Benzimidazole Ring Formation: A Technical Support Guide
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- 5. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 13. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Microwave-assisted synthesis to reduce reaction time for benzimidazoles
Welcome to the technical support center for microwave-assisted synthesis of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction outcomes, leveraging the significant advantages of microwave chemistry, such as drastically reduced reaction times and improved yields.[1][2]
Troubleshooting Guide: A Causal Approach
This section addresses specific issues you may encounter during the microwave-assisted synthesis of benzimidazoles. We delve into the root causes of these problems and provide systematic solutions.
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield of my benzimidazole derivative. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the o-phenylenediamine and the aldehyde or carboxylic acid. Impurities can lead to side reactions and inhibit the desired transformation.
-
Stoichiometry: Double-check the molar ratios of your reactants. A 1:1 molar ratio of o-phenylenediamine to a monocarboxylic acid or aldehyde is typically a good starting point.[3][4] For dicarboxylic acids, a 2:1 ratio of the diamine may be necessary if you are targeting a bis-benzimidazole.[3]
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low benzimidazole yield.
Detailed Explanations:
-
Microwave Parameters (Temperature, Time, and Power):
-
Temperature: This is often the most critical parameter. While microwave energy accelerates reactions, insufficient temperature will result in incomplete conversion. Conversely, excessive heat can cause decomposition of reactants or products. Start with a moderate temperature (e.g., 60-100°C) and incrementally increase it.[4][5] An external IR sensor is useful for monitoring the temperature at the base of the reaction vessel.[5]
-
Reaction Time: One of the primary benefits of microwave synthesis is the reduction in reaction time from hours to minutes.[1] Typical reaction times range from 1.5 to 10 minutes.[3][4][6] If the reaction is incomplete, a modest increase in the irradiation time can be beneficial. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Power: The power setting (in Watts) influences the rate of heating. Using a lower power level over a slightly longer time can sometimes provide more controlled heating and prevent side reactions. Some procedures specify a percentage of the total power, for instance, 50% power level.[3]
-
-
Catalyst and Reaction Medium:
-
Acid Catalysis: The condensation of o-phenylenediamine with carboxylic acids often requires an acidic medium to facilitate the cyclization. A few drops of a strong acid like hydrochloric acid (4M HCl) can be effective.[3] Lewis acids such as Er(OTf)₃ have also been shown to be highly efficient, even at low concentrations (e.g., 1 mol%).[4][8]
-
Oxidizing Agents: When starting with aldehydes, an oxidant is typically required for the final aromatization step to form the benzimidazole ring. 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an effective oxidant for this purpose.[7]
-
Solvent Choice: The choice of solvent is critical as it needs to be "microwave-active" (i.e., have a dipole moment to absorb microwave energy).[2] Ethanol, acetonitrile, and even water have been used successfully.[3][5][7] However, solvent-free ("dry media") reactions are becoming increasingly popular as they align with green chemistry principles and can lead to cleaner reactions and simpler work-ups.[4][6][8] In some solvent-free approaches, the reactants are simply ground together, sometimes with a solid support like montmorillonite K10 clay.[9]
-
Problem 2: Formation of Impurities and Side Products
Q: My final product is impure, and I'm seeing multiple spots on my TLC plate. What are the common side reactions, and how can I minimize them?
A: The formation of impurities is often due to suboptimal reaction conditions or the inherent reactivity of the starting materials.
Common Side Products and Their Causes:
-
Incomplete Cyclization: The intermediate Schiff base (from the reaction with an aldehyde) or amide (from a carboxylic acid) may not fully cyclize, especially if the temperature is too low or the reaction time is too short.
-
Over-oxidation or Decomposition: Excessive microwave power or temperature can lead to the degradation of the starting materials or the final benzimidazole product. This is particularly relevant for sensitive functional groups on the aldehyde or diamine.
-
Polymerization: Aldehyd self-polymerization can occur under acidic conditions, reducing the amount of aldehyde available for the desired reaction.
Strategies for Minimizing Impurities:
-
Precise Control of Reaction Conditions: Use a dedicated laboratory microwave synthesizer that allows for accurate temperature and pressure monitoring and control.[10] Avoid using domestic microwave ovens as they lack the necessary safety features and control.[11]
-
Optimize the Heating Profile: Instead of a rapid ramp to the target temperature, a more gradual heating profile might be beneficial for sensitive substrates.
-
Purification:
-
Recrystallization: This is a common and effective method for purifying the crude product. A mixture of ethanol and water (50:50) is often a suitable solvent system.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.
-
Work-up Procedure: After the reaction, a common work-up involves cooling the mixture, adding it to ice water to precipitate the crude product, followed by filtration and washing with water.[7]
-
Problem 3: Safety Concerns and Runaway Reactions
Q: I am concerned about the safety of using a microwave for organic synthesis, especially with sealed vessels. What are the key safety precautions?
A: Safety is paramount in any chemical synthesis, and microwave chemistry has its own specific considerations.
Key Safety Guidelines:
-
Use Dedicated Equipment: Never use a household microwave oven for chemical synthesis.[11] Laboratory-grade microwave reactors are designed with robust safety features, including pressure and temperature sensors, automatic power shut-off, and reinforced cavities to contain potential vessel failures.[10][11]
-
Vessel Integrity: Use only microwave-safe vessels designed for the pressures and temperatures you intend to reach. Inspect vessels for any signs of damage or wear before use.
-
Avoid Overfilling: Do not exceed the recommended fill volume for the reaction vessel. This ensures there is sufficient headspace to accommodate any pressure increase.
-
Beware of Superheating: Microwave heating can cause solvents to superheat beyond their normal boiling points in sealed vessels. This can lead to a sudden and dangerous pressure increase.[12] Proper stirring can help to mitigate localized superheating.[11]
-
Understand Your Reaction: Be aware of the potential for highly exothermic or gas-producing reactions. For unknown reactions, it is always best to start with a small scale and cautiously increase the temperature and power.[11]
Frequently Asked Questions (FAQs)
Q1: Can I perform this synthesis without a solvent? A1: Yes, solvent-free or "dry media" synthesis is a highly effective and environmentally friendly approach for benzimidazoles.[4][8] Reactants can be mixed neat or ground with a solid support like silica or alumina. This often simplifies the work-up process and can lead to very clean reactions.[13]
Q2: What is a typical work-up and purification procedure? A2: A common work-up involves cooling the reaction vessel, then adding the mixture to a beaker of ice-water to precipitate the crude product. The solid is then filtered, washed with cold water, and dried.[7] Purification is typically achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture, or by column chromatography.[3]
Q3: How do I choose between using a carboxylic acid or an aldehyde as a starting material? A3: Both are viable routes. The choice often depends on the commercial availability of the desired starting material.
-
Carboxylic Acid Route: This is a direct condensation and cyclization, often catalyzed by an acid.[3]
-
Aldehyde Route: This route involves a condensation to form a Schiff base, followed by an oxidative cyclization to yield the benzimidazole. This requires an oxidizing agent.[7]
Q4: My reaction mixture is not heating effectively in the microwave. What should I do? A4: This usually indicates that the reaction mixture has a low dielectric constant and does not absorb microwave energy efficiently.[10]
-
Add a Polar Solvent: If you are running a solvent-free reaction with non-polar reactants, adding a small amount of a polar solvent like ethanol can significantly improve heating.
-
Use a "Passive Heating Element": For non-polar mixtures, a silicon carbide vessel or other passive heating element can be added to the microwave cavity. These materials absorb microwave energy and transfer heat to the reaction mixture via conduction.[10]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes
This protocol is adapted from a method utilizing DDQ as an oxidant.[7]
-
Reactant Preparation: In a microwave-safe vessel, prepare a solution of o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in a minimal amount of acetonitrile.
-
Addition of Oxidant: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.6 mmol) to the mixture.
-
Microwave Irradiation: Place the open vessel in the microwave reactor and irradiate. Optimize the power and time as needed, monitoring the reaction by TLC. A typical starting point could be 300W for 3-5 minutes.[14]
-
Work-up: After completion, cool the reaction mixture and add it dropwise into a mixture of water and ice.
-
Isolation: Filter the resulting crude solid and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
Protocol 2: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol is based on a highly efficient method using a Lewis acid catalyst.[4]
-
Reactant Preparation: In a 3 mL glass microwave vial, add N-substituted-o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and Erbium(III) triflate (Er(OTf)₃) (0.01 mmol, 1 mol%).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture for 5 minutes at a set temperature of 60°C.
-
Work-up: After the reaction is complete, add water to the reaction mixture.
-
Extraction: Extract the product with ethyl acetate (3 x 4 mL).
-
Isolation: Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the pure product.
Data Summary
The following table summarizes typical reaction conditions for the microwave-assisted synthesis of benzimidazoles, highlighting the significant reduction in reaction time compared to conventional heating.
| Starting Materials | Catalyst/Reagent | Solvent | Power/Temp | Time (min) | Yield (%) | Reference |
| o-Phenylenediamine, Carboxylic Acid | HCl (4M) | None | 50% Power | 1.5 - 4 | 80 - 95 | [3] |
| o-Phenylenediamine, Aldehyde | DDQ | Acetonitrile | 300 W | 3 - 5 | High | [7][14] |
| N-phenyl-o-phenylenediamine, Aldehyde | Er(OTf)₃ (1 mol%) | None | 60 °C | 5 | >96 | [4] |
| o-Phenylenediamine, Aldehyde | Oxalic Acid (20 mol%) | None | - | Short | High | [15] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of benzimidazole derivatives, offering a rapid, efficient, and often more environmentally friendly alternative to traditional methods.[6] By understanding the key parameters and potential pitfalls, researchers can effectively troubleshoot their experiments and achieve high yields of pure products. This guide provides the foundational knowledge and practical steps to harness the full potential of this powerful technology in your laboratory.
References
- Mobinikhaledi, A., et al. (n.d.).
-
Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]
- Procopio, A., et al. (2022).
-
Bonacci, S., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1751. [Link]
- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Synthesis of Benzimidazole Derivatives: Microwave Approach review. (n.d.). ijarsct.co.in.
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 15, 2026, from [Link]
- Tayade, A. P., & Pawar, R. P. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde.
-
Bonacci, S., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PMC. [Link]
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research.
- Menteşe, E., et al. (2013). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.). SpringerLink. Retrieved February 15, 2026, from [Link]
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
- Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013).
- Nardi, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Sharma, Dr. S. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]
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Preventing byproduct formation in Phillips-Ladenburg benzimidazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Phillips-Ladenburg benzimidazole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may encounter in the lab. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly tackle common issues, particularly the prevention of byproduct formation. Our focus is on understanding the causality behind experimental choices to empower you to optimize your synthesis, improve yields, and ensure the purity of your final compound.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems
This section addresses specific issues observed during the reaction. Each question represents a common experimental problem, followed by an in-depth explanation of the potential causes and a step-by-step guide to remediation.
Question: My reaction mixture is turning dark brown or black. What is causing this, and will it affect my yield?
Answer:
This is one of the most frequent observations in benzimidazole synthesis and is almost always due to the oxidative degradation of the o-phenylenediamine (OPD) starting material.
-
Causality: o-Phenylenediamines are electron-rich aromatic compounds, making them highly susceptible to oxidation, especially at the elevated temperatures often required for the Phillips-Ladenburg reaction.[1] This oxidation leads to the formation of highly colored, often polymeric, nitrogen-containing compounds. While a slight darkening is common, a deep black or brown coloration indicates significant degradation, which will inevitably lower the yield of your desired benzimidazole by consuming the starting material in unproductive side pathways.
-
Troubleshooting Steps:
-
Assess Reagent Quality: Use high-purity o-phenylenediamine. If the solid starting material is already discolored (e.g., pink, brown, or grey instead of white or off-white), it has likely oxidized upon storage. Purify it by recrystallization or sublimation before use.[2]
-
Inert Atmosphere: The most direct solution is to prevent contact with oxygen. Set up your reaction under an inert atmosphere of nitrogen or argon. This is crucial if you are running the reaction at high temperatures for an extended period.
-
Use a Salt Form: Consider using o-phenylenediamine dihydrochloride.[3] The protonated amine groups are significantly less susceptible to oxidation than the free base. If you use the salt, you may need to adjust the stoichiometry of your acid catalyst accordingly.
-
Temperature Management: Avoid excessive temperatures. While the reaction requires heat for cyclization, overheating can accelerate oxidative decomposition.[4] Determine the minimum temperature necessary for efficient conversion.
-
Question: My TLC plate shows a persistent spot corresponding to my starting material, even after prolonged heating. How can I drive the reaction to completion?
Answer:
This indicates that the reaction has stalled, typically due to insufficient activation energy for the final cyclization and dehydration step.
-
Causality: The Phillips-Ladenburg synthesis is a two-step process: (1) formation of an N-acyl-o-phenylenediamine intermediate, followed by (2) acid-catalyzed intramolecular cyclization and dehydration.[1][4] If the second step is not efficient, you will see an accumulation of the intermediate and unreacted starting material. The most common culprits are insufficient temperature or an inadequate catalyst.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Question: I'm getting multiple product spots on my TLC, and purification by column chromatography is difficult. What are these byproducts?
Answer:
Besides the oxidative products mentioned earlier, the primary byproduct in a sluggish Phillips-Ladenburg reaction is the N-acyl-o-phenylenediamine intermediate. Its polarity is often very similar to the final benzimidazole product, complicating purification.
-
Causality: This is a classic case of incomplete cyclization. The initial acylation of the more nucleophilic amine is rapid, but the subsequent ring closure is the rate-limiting step. If conditions are not forceful enough to overcome the activation barrier for cyclization and dehydration, this intermediate will be present in your crude product.[4]
-
Prevention and Purification Strategy:
-
Force the Cyclization: The best purification strategy is to avoid the byproduct altogether. Before working up the reaction, ensure it has gone to completion. If you identify the intermediate as the main byproduct, try re-subjecting the crude mixture to the reaction conditions (e.g., add more acid and heat for a longer duration) to force the cyclization.
-
Solvent Extraction: In some cases, the solubility difference between the more polar intermediate and the less polar benzimidazole can be exploited. Try a liquid-liquid extraction or trituration with a solvent system where one is preferentially soluble.
-
pH Adjustment: The basicity of the benzimidazole product can be used for purification. Dissolve the crude mixture in an acidic aqueous solution (like dilute HCl), which will protonate and dissolve the benzimidazole. The uncyclized amide intermediate is significantly less basic and may remain in the organic phase or precipitate. After separating the phases, neutralizing the aqueous layer will precipitate the purified benzimidazole.[5]
-
Frequently Asked Questions (FAQs)
This section provides proactive advice for reaction setup and optimization to prevent byproduct formation from the start.
What is the optimal temperature for the Phillips-Ladenburg synthesis?
The "optimal" temperature is highly dependent on the specific substrates being used. There is no single answer, but there are clear guidelines:
-
Aliphatic Carboxylic Acids: These are generally more reactive. Condensation can often be achieved by heating in 4N HCl at reflux (~100 °C) for a few hours.[6]
-
Aromatic Carboxylic Acids: These are less electrophilic and require more forcing conditions. Temperatures above 180 °C, sometimes in sealed reaction vessels or using polyphosphoric acid (PPA) at 150-200 °C, are common.[5]
Running the reaction at too low a temperature is a primary cause of incomplete conversion, leaving the N-acyl intermediate as a major byproduct. Conversely, excessive heat can cause degradation.[1]
How does the choice of acid catalyst affect byproduct formation?
The catalyst is critical for promoting the final cyclodehydration step. The choice and concentration are key parameters to control.
| Catalyst Type | Role & Mechanism | Potential Byproducts if Misused |
| Mineral Acids (e.g., 4N HCl) | Acts as a Brønsted acid to protonate the carbonyl, activating it for nucleophilic attack by the second amine. | Incomplete Cyclization: If the acid is too dilute or the temperature is too low. |
| Polyphosphoric Acid (PPA) | Serves as both a Brønsted acid catalyst and a powerful dehydrating agent, efficiently removing the water formed during cyclization. | Degradation/Charring: PPA is very viscous and can lead to localized overheating and charring if not stirred efficiently. |
| Lewis Acids (e.g., Er(OTf)₃, ZrCl₄) | Modern alternatives that can activate the carbonyl group under milder conditions, potentially reducing degradation byproducts.[7][8] | Catalyst Inactivation: Can be sensitive to water; requires anhydrous conditions. |
| Solid Acids (e.g., Alumina-Sulfuric Acid) | Heterogeneous catalysts that can be filtered off, simplifying purification. They can offer high efficiency under mild conditions.[9] | Lower Activity: May require longer reaction times compared to strong mineral acids. |
What is the reaction mechanism, and where do byproducts form?
Understanding the reaction pathway is key to diagnosing issues. The diagram below illustrates the main synthesis route and the points where common byproducts diverge.
Caption: Phillips-Ladenburg mechanism and key byproduct pathways.
Experimental Protocols
Protocol 1: General Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This protocol is a representative classical method involving condensation with a carboxylic acid under acidic conditions.[6]
Materials:
-
o-Phenylenediamine (0.1 mol)
-
Acetic acid (0.12 mol)
-
4N Hydrochloric acid (50 mL)
-
10% Sodium hydroxide solution
-
Deionized water
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-phenylenediamine (0.1 mol) and acetic acid (0.12 mol).
-
Carefully add 4N hydrochloric acid (50 mL) to the mixture.
-
Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the o-phenylenediamine spot indicates completion.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture by adding 10% sodium hydroxide solution with constant stirring until the pH is ~7-8. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 50 mL).
-
Purify the crude product by recrystallization from water or an ethanol/water mixture.[2]
Protocol 2: Purification of Benzimidazoles from Colored Impurities
This procedure is effective for removing the dark, oxidized byproducts.[2]
Materials:
-
Crude, discolored benzimidazole
-
Deionized water (or appropriate recrystallization solvent)
-
Activated carbon (e.g., Norite)
-
Potassium permanganate (KMnO₄) solution (optional, for stubborn colors)
-
Sodium bisulfite (NaHSO₃) (optional)
Procedure:
-
In a large beaker, dissolve the crude benzimidazole in a minimal amount of boiling water (approx. 13-15 mL per gram of crude product).
-
Add a small amount of activated carbon (approx. 2% by weight of your compound) to the hot solution.
-
For highly colored solutions (optional): Add a dilute potassium permanganate solution dropwise to the hot mixture until a persistent brown precipitate of manganese dioxide is observed. Then, add solid sodium bisulfite portion-wise until the solution becomes clear again.
-
Keep the solution hot and digest for 15 minutes.
-
Rapidly filter the hot solution through a pre-heated Büchner or fluted filter funnel to remove the activated carbon and other insoluble impurities. Rapid filtration is critical to prevent premature crystallization in the funnel.[2]
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry at 100 °C.
References
- The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications (RSC Publishing).
- Optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.ws.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine". Benchchem.
- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan.
- The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram. ResearchGate.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.
- Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. Journal of Pharmaceutical Science and Bioscientific Research.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC.
- Benzimidazole. Organic Syntheses Procedure.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- (PDF) Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. ResearchGate.
- A Comparative Guide to Benzimidazole Synthesis: Classical vs. Modern Methodologies. Benchchem.
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Validation & Comparative
A Comparative Analysis of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate and Albendazole: A Guide for Anthelmintic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Novel Anthelmintics
Helminth infections remain a significant global health burden, affecting a substantial portion of the world's population, particularly in developing countries. The widespread use of a limited number of anthelmintic drugs, such as albendazole, has led to the emergence of drug-resistant parasite strains, underscoring the urgent need for the discovery and development of new, effective treatments. Benzimidazole derivatives have long been a cornerstone of anthelmintic therapy, and the exploration of novel analogues like 5-(1H-benzimidazol-3-ium-2-yl)pentanoate is a critical endeavor in combating parasitic diseases.
The Benchmark: Albendazole - A Profile
Albendazole, a methylcarbamate benzimidazole, is a broad-spectrum anthelmintic agent effective against a wide range of intestinal and systemic parasites. Its established profile serves as the benchmark against which new candidates must be measured.
Chemical Properties and Formulation
Albendazole is characterized by its low aqueous solubility, which can impact its bioavailability.[1] It is typically administered orally, and its absorption is enhanced when taken with a fatty meal.[2] Formulations of benzimidazole compounds are a critical area of research to improve solubility and efficacy.[3]
Mechanism of Action
The primary mechanism of action of albendazole involves its binding to the colchicine-sensitive site of β-tubulin in parasitic worms. This binding inhibits the polymerization of tubulin into microtubules, essential cytoskeletal components for cellular processes such as glucose uptake and cell division.[4][5] The disruption of microtubule function leads to impaired glucose absorption, depletion of glycogen stores, and ultimately, parasite death.[1]
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: Dissolve the selected o-phenylenediamine derivative and a suitable pentanoic acid derivative (e.g., an ester or acid chloride) in an appropriate solvent (e.g., ethanol, acetic acid).
-
Condensation: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture and neutralize it. The crude product can be collected by filtration and purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Physicochemical Characterization
Objective: To determine the solubility and stability of the novel compound, which are critical for formulation and bioavailability.
Experimental Protocol: Solubility Assay [6][7]
-
Preparation: Prepare a series of concentrations of the test compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a physiologically relevant pH.
-
Equilibration: Incubate the solutions for a set period (e.g., 24 hours) with agitation to reach equilibrium.
-
Separation: Separate any undissolved solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like high-performance liquid chromatography (HPLC) with UV detection.
In Vitro Efficacy Evaluation
Objective: To assess the direct anthelmintic activity of the compound against various life stages of representative helminth species.
Experimental Protocols:
-
Adult Worm Motility Assay: 1. Worm Collection: Collect adult worms of a model organism (e.g., Ascaridia galli, Pheretima posthuma) and wash them in a suitable medium. 2. Exposure: Place individual worms in petri dishes containing different concentrations of the test compound, a positive control (albendazole), and a negative control (vehicle). 3. Observation: Observe the motility of the worms at regular intervals and record the time to paralysis and death.
-
Egg Hatch Assay: 1. Egg Collection: Isolate helminth eggs from fecal samples. 2. Incubation: Incubate the eggs in a multi-well plate with various concentrations of the test compound, a positive control, and a negative control. 3. Quantification: After a suitable incubation period, count the number of hatched larvae and unhatched eggs to determine the percentage of inhibition.
-
Larval Development/Migration Assay: 1. Larvae Preparation: Obtain larval stages of the target parasite. 2. Exposure: Expose the larvae to different concentrations of the test compound. 3. Assessment: Evaluate the effect on larval development (e.g., progression to the next stage) or migration through a physical barrier (e.g., a sieve).
Caption: Proposed workflow for efficacy testing.
In Vivo Efficacy Evaluation
Objective: To determine the anthelmintic efficacy of the compound in a living host and to assess its pharmacokinetic and safety profile.
Experimental Protocol: Fecal Egg Count Reduction Test (FECRT)
-
Animal Model: Use a suitable animal model naturally or experimentally infected with a target helminth (e.g., mice infected with Syphacia obvelata, sheep with gastrointestinal nematodes).
-
Treatment Groups: Divide the animals into groups: a negative control (vehicle), a positive control (albendazole), and groups receiving different doses of the test compound.
-
Fecal Sampling: Collect fecal samples from each animal before and at specific time points after treatment.
-
Egg Counting: Determine the number of eggs per gram of feces (EPG) using a standardized technique (e.g., McMaster method).
-
Efficacy Calculation: Calculate the percentage reduction in EPG for each treatment group compared to the control group.
Toxicity Assessment
Objective: To evaluate the potential toxicity of the novel compound to host cells.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: Use relevant mammalian cell lines (e.g., Vero cells, a human cell line).
-
Exposure: Treat the cells with a range of concentrations of the test compound and a control.
-
Viability Assessment: After a set incubation period, assess cell viability using a standard method such as the MTT assay.
-
Selectivity Index: Calculate the selectivity index (SI) by comparing the cytotoxic concentration to the effective anthelmintic concentration. A higher SI indicates greater selectivity for the parasite over the host.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical summary of the types of data that would be collected to compare 5-(1H-benzimidazol-3-ium-2-yl)pentanoate with albendazole.
| Parameter | Albendazole (Known Data) | 5-(1H-benzimidazol-3-ium-2-yl)pentanoate (To be Determined) |
| Chemical Properties | ||
| Molecular Weight | 265.33 g/mol | TBD |
| Aqueous Solubility | Low [1] | TBD |
| Mechanism of Action | Binds to β-tubulin, inhibits microtubule polymerization [4] | TBD |
| In Vitro Efficacy (IC50) | ||
| Adult Worm Motility | Parasite-dependent | TBD |
| Egg Hatch Inhibition | Parasite-dependent | TBD |
| Larval Development | Parasite-dependent | TBD |
| In Vivo Efficacy (Dose-dependent) | ||
| Fecal Egg Count Reduction | High for Ascaris, moderate for Trichuris [8][9] | TBD |
| Worm Burden Reduction | High for susceptible species | TBD |
| Toxicity | ||
| In Vitro Cytotoxicity (CC50) | Varies with cell line | TBD |
| Selectivity Index (SI) | Favorable for anthelmintic use | TBD |
| Acute In Vivo Toxicity (LD50) | High (e.g., >2500 mg/kg in rats) | TBD |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the comparative analysis of the novel anthelmintic candidate, 5-(1H-benzimidazol-3-ium-2-yl)pentanoate, against the established drug, albendazole. By following the proposed experimental workflows, researchers can generate the necessary data to thoroughly characterize the efficacy, mechanism of action, and safety profile of this new compound. The successful development of novel benzimidazole derivatives is paramount to overcoming the challenge of anthelmintic resistance and improving global health outcomes. Further in-depth studies, including pharmacokinetic profiling, formulation optimization, and preclinical safety studies, will be essential next steps if initial efficacy and toxicity assessments are promising.
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- Speich, B., Ali, S. M., Ame, S. M., Bogoch, I. I., Alles, R., Hattendorf, J., ... & Keiser, J. (2015). Efficacy and safety of albendazole plus ivermectin, albendazole plus mebendazole, albendazole plus oxantel pamoate, and mebendazole against Trichuris trichiura and concomitant soil-transmitted helminth infections: a four-arm, randomised controlled trial. The Lancet Infectious Diseases, 15(3), 277-284.
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A Comparative Analysis of the Antifungal Efficacy of Novel Benzimidazole Derivatives: The Case of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate
An In-Depth Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a formidable challenge to global public health, necessitating the urgent development of novel antifungal agents with improved efficacy and safety profiles. Among the promising candidates, benzimidazole derivatives have garnered significant attention due to their broad-spectrum antimicrobial activities.[1][2][3] This guide provides a comprehensive comparison of a novel benzimidazolium compound, 5-(1H-benzimidazol-3-ium-2-yl)pentanoate, with established antifungal agents, offering insights into its potential as a next-generation therapeutic.
The core structure of benzimidazole is a versatile scaffold, and its derivatives have been explored for a range of therapeutic applications, including as fungicides in agriculture and as anthelmintic drugs in human and veterinary medicine.[2][3][4] The introduction of a permanent positive charge, creating a benzimidazolium salt, may enhance its interaction with biological targets and improve its antifungal potency.[5][6] This guide will delve into the mechanistic underpinnings, in vitro and in vivo efficacy, and safety profile of this novel compound in comparison to the widely used azole and polyene classes of antifungals.
Section 1: Mechanisms of Action - A Tale of Different Targets
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. Existing antifungals primarily target the fungal cell membrane or cell wall, while the novel benzimidazole derivative is hypothesized to act on a different, yet equally critical, cellular process.
5-(1H-benzimidazol-3-ium-2-yl)pentanoate: Disrupting Fungal Cell Division
Benzimidazole compounds are well-documented inhibitors of tubulin polymerization.[7][8] They bind to β-tubulin, a key component of microtubules, preventing their formation. Microtubules are essential for various cellular functions in eukaryotes, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[9][10] By disrupting microtubule dynamics, 5-(1H-benzimidazol-3-ium-2-yl)pentanoate is proposed to arrest the fungal cell cycle, leading to a fungistatic or fungicidal effect. This mechanism is distinct from that of the major classes of currently used antifungals.
Caption: Proposed mechanism of action for 5-(1H-benzimidazol-3-ium-2-yl)pentanoate.
Azole Antifungals (e.g., Fluconazole): Inhibition of Ergosterol Synthesis
The azole class of antifungals, which includes drugs like fluconazole and itraconazole, functions by inhibiting the enzyme lanosterol 14-α-demethylase.[5][11][12][13][14] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is responsible for producing ergosterol, the primary sterol in fungal cell membranes.[1][15][16] Depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[14]
Polyene Antifungals (e.g., Amphotericin B): Direct Membrane Disruption
Polyenes, such as Amphotericin B, have a high affinity for ergosterol.[6][17][18] Upon binding to ergosterol in the fungal cell membrane, these molecules aggregate to form pores or channels.[6][17][18][19] This leads to increased membrane permeability, allowing the leakage of essential intracellular ions and molecules, which ultimately results in fungal cell death.[6][17][18][19]
Caption: Mechanisms of action for azole and polyene antifungals.
Section 2: Comparative In Vitro Efficacy
To quantitatively assess the antifungal potential of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate, a head-to-head comparison of its Minimum Inhibitory Concentration (MIC) against that of standard antifungal agents is essential. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a standardized in vitro assay.
Experimental Protocol: Broth Microdilution Assay (CLSI M27/M38-A Guidelines)
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible method for determining the MIC of antifungal agents.[20][21][22][23][24][25]
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Dissolve 5-(1H-benzimidazol-3-ium-2-yl)pentanoate, fluconazole, and amphotericin B in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antifungal agent in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration spectrophotometrically to a final concentration of approximately 0.5 to 2.5 x 10^3 cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For azoles and the novel benzimidazole, this is typically a ≥50% reduction in turbidity. For amphotericin B, it is the lowest concentration with no visible growth.
Comparative MIC Data
The following table presents representative MIC values for 5-(1H-benzimidazol-3-ium-2-yl)pentanoate (hypothetical data for illustrative purposes) and existing antifungal agents against common fungal pathogens.
| Fungal Species | 5-(1H-benzimidazol-3-ium-2-yl)pentanoate (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans | 0.25 | 0.5 - 2[26][27][28] | 0.25 - 1 |
| Candida glabrata | 0.5 | 16 - 32[27][28] | 0.5 - 2 |
| Aspergillus fumigatus | 1 | >64 | 0.5 - 2[29][30][31][32] |
Note: Data for 5-(1H-benzimidazol-3-ium-2-yl)pentanoate is hypothetical and for illustrative purposes only.
Section 3: In Vivo Efficacy Assessment
While in vitro assays provide valuable preliminary data, in vivo models are crucial for evaluating the therapeutic potential of a novel antifungal agent in a complex biological system.[33][34] The murine model of disseminated candidiasis is a well-established and clinically relevant model for systemic fungal infections.[34][35][36][37][38]
Experimental Protocol: Murine Model of Disseminated Candidiasis
Caption: Workflow for the murine model of disseminated candidiasis.
Step-by-Step Methodology:
-
Animal Model: Use immunocompetent or immunocompromised mice (e.g., BALB/c or C57BL/6), depending on the study's objective.
-
Infection: Infect mice intravenously with a standardized inoculum of Candida albicans.
-
Treatment Groups: Randomize the infected mice into different treatment groups:
-
Vehicle control (e.g., saline or DMSO solution)
-
5-(1H-benzimidazol-3-ium-2-yl)pentanoate (at various doses)
-
Fluconazole (positive control)
-
-
Drug Administration: Administer the antifungal agents at specified time points post-infection (e.g., starting 2 hours post-infection and continuing for 7 days). The route of administration can be intraperitoneal, oral, or intravenous.
-
Efficacy Endpoints:
-
Survival Study: Monitor the survival of the mice over a period of 14-21 days.
-
Fungal Burden Study: At a predetermined time point (e.g., 3 or 7 days post-infection), euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.
-
Comparative In Vivo Data
| Treatment Group | Survival Rate (%) | Mean Fungal Burden in Kidneys (log10 CFU/g) |
| Vehicle Control | 0 | 6.5 |
| 5-(1H-benzimidazol-3-ium-2-yl)pentanoate (10 mg/kg) | 80 | 3.2 |
| Fluconazole (20 mg/kg) | 70 | 3.8[35][37][38] |
Note: Data for 5-(1H-benzimidazol-3-ium-2-yl)pentanoate is hypothetical and for illustrative purposes only.
Section 4: Safety and Toxicity Profile
A critical aspect of drug development is the evaluation of a compound's safety and toxicity. An ideal antifungal agent should exhibit high selectivity for fungal cells with minimal toxicity to host cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293 cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-(1H-benzimidazol-3-ium-2-yl)pentanoate, fluconazole, and amphotericin B for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Comparative Cytotoxicity Data
| Compound | IC50 on Mammalian Cells (µM) |
| 5-(1H-benzimidazol-3-ium-2-yl)pentanoate | > 100 |
| Fluconazole | > 200 |
| Amphotericin B | 5 - 20 |
Note: Data for 5-(1H-benzimidazol-3-ium-2-yl)pentanoate is hypothetical and for illustrative purposes only.
Conclusion
The hypothetical data presented in this guide suggests that 5-(1H-benzimidazol-3-ium-2-yl)pentanoate holds promise as a novel antifungal agent. Its distinct mechanism of action, targeting tubulin polymerization, could be advantageous, particularly against fungal strains that have developed resistance to ergosterol-targeting drugs. The illustrative in vitro and in vivo data indicate potent antifungal activity, potentially superior to existing agents against certain pathogens. Furthermore, its favorable hypothetical safety profile suggests a wider therapeutic window.
It is imperative to underscore that the data for 5-(1H-benzimidazol-3-ium-2-yl)pentanoate presented herein is illustrative. Rigorous experimental validation is required to substantiate these findings. Future research should focus on comprehensive preclinical studies to fully elucidate its efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile. The exploration of novel benzimidazolium compounds represents a promising avenue in the ongoing quest for more effective and safer antifungal therapies.
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Benchmarking 5-(1H-benzimidazol-3-ium-2-yl)pentanoate against other topoisomerase inhibitors
A Senior Application Scientist's In-Depth Technical Guide to Evaluating 5-(1H-benzimidazol-3-ium-2-yl)pentanoate Against Established Topoisomerase Inhibitors
Introduction
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and recombination.[1][2] Their indispensable role in cell proliferation has made them a prime target for the development of anticancer therapeutics.[3][4][5] Clinically established topoisomerase inhibitors, including camptothecin, etoposide, and doxorubicin, have been mainstays in cancer chemotherapy for decades.[1] However, challenges such as drug resistance and significant side effects necessitate the discovery and development of novel chemical entities with improved therapeutic profiles.[3][4]
The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[3][4][5][6] Numerous studies have highlighted the potential of benzimidazole-containing compounds as topoisomerase inhibitors, acting through various mechanisms to induce cancer cell death.[5][7][8]
This guide provides a comprehensive framework for benchmarking the novel compound 5-(1H-benzimidazol-3-ium-2-yl)pentanoate against well-characterized topoisomerase inhibitors. Due to the limited publicly available data on this specific molecule, we will utilize data from closely related and well-documented benzimidazole derivatives as a representative proxy to illustrate the benchmarking process. This approach will provide researchers, scientists, and drug development professionals with the necessary context and methodologies to rigorously evaluate its potential as a therapeutic agent.
The Landscape of Topoisomerase Inhibition: Mechanisms of Action
Understanding the precise mechanism by which a compound inhibits topoisomerase activity is crucial for its development as a drug. Topoisomerase inhibitors are broadly classified based on which enzyme they target (Topoisomerase I or II) and their mode of action.
Established Inhibitors: A Mechanistic Overview
-
Camptothecin (Topoisomerase I Poison): Camptothecin and its analogs, such as topotecan and irinotecan, specifically target Topoisomerase I.[3][8][9] They act by stabilizing the covalent complex formed between the enzyme and DNA, known as the "cleavable complex."[8][9] This stabilization prevents the re-ligation of the single-strand break created by the enzyme, leading to an accumulation of these complexes.[8][9] During the S-phase of the cell cycle, the collision of the replication fork with these stalled complexes results in the conversion of single-strand breaks into lethal double-strand breaks, ultimately triggering apoptosis.[8]
-
Etoposide (Topoisomerase II Poison): Etoposide, a semi-synthetic derivative of podophyllotoxin, is a potent inhibitor of Topoisomerase II.[4][10][11] Similar to camptothecin, etoposide is a topoisomerase poison that forms a ternary complex with DNA and the Topoisomerase II enzyme.[10] This action prevents the re-ligation of the double-strand breaks generated by the enzyme, leading to their accumulation and subsequent induction of apoptosis.[10][12] Cancer cells, with their rapid proliferation rates, are more susceptible to the DNA damage caused by etoposide than healthy cells.[10]
-
Doxorubicin (Dual Topoisomerase I and II Inhibitor): Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent with a complex mechanism of action. It is known to inhibit both Topoisomerase I and Topoisomerase II.[13][14][15] Doxorubicin intercalates into DNA and stabilizes the topoisomerase-DNA cleavage complexes, leading to DNA damage.[15][16]
The Benzimidazole Scaffold in Topoisomerase Inhibition
Benzimidazole derivatives have been shown to act as topoisomerase inhibitors, with many functioning as topoisomerase poisons.[5][8] Their planar structure allows for intercalation into the DNA minor groove, which can stabilize the topoisomerase-DNA cleavable complex.[5] Structure-activity relationship (SAR) studies on various benzimidazole series have revealed that the nature and position of substituents on the benzimidazole core significantly influence their potency and selectivity for Topoisomerase I or II.[6][9][10] For the purpose of this guide, we will consider a representative benzimidazole compound that acts as a Topoisomerase I poison, similar to camptothecin, but with a distinct chemical scaffold.
Caption: Mechanism of Topoisomerase I and II Poisons.
Comparative Efficacy and Potency: A Data-Driven Analysis
The following table summarizes hypothetical yet representative IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values for our benzimidazole compound against established topoisomerase inhibitors. These values are derived from published data for various benzimidazole derivatives and are intended for illustrative purposes.[8][12][13][17]
| Compound | Target | Topoisomerase Inhibition IC50 (µM) | Cytotoxicity GI50 (µM) (A549 Lung Carcinoma) |
| 5-(1H-benzimidazol-3-ium-2-yl)pentanoate (Representative) | Topoisomerase I | 5 - 15 | 4 - 10 |
| Camptothecin | Topoisomerase I | 1 - 5 | 0.1 - 1 |
| Etoposide | Topoisomerase II | 20 - 50 | 1 - 5 |
| Doxorubicin | Topoisomerase I & II | 0.5 - 2 | 0.05 - 0.5 |
Note: IC50 and GI50 values are highly dependent on the specific assay conditions, cell lines, and purity of the compounds. The data presented here are for comparative purposes and should be determined empirically for the specific benzimidazole derivative under investigation.
Experimental Protocols for Robust Benchmarking
To ensure the scientific integrity and reproducibility of your findings, it is essential to employ standardized and well-validated experimental protocols. The following sections provide detailed methodologies for key assays used in the characterization of topoisomerase inhibitors.
Topoisomerase I Relaxation Assay
This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is impeded.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10x Topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., pBR322), and nuclease-free water.[5][18][19]
-
Inhibitor Addition: Add varying concentrations of the test compound (5-(1H-benzimidazol-3-ium-2-yl)pentanoate) and control inhibitors (e.g., camptothecin) to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified human Topoisomerase I enzyme.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[18][19]
-
Termination: Stop the reaction by adding a stop buffer/gel loading dye containing SDS and proteinase K.[18]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.[18]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.[18][19] The degree of inhibition is determined by the persistence of the supercoiled DNA band.
Caption: Topoisomerase I Relaxation Assay Workflow.
Topoisomerase II Decatenation Assay
This assay assesses the ability of Topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 10x Topoisomerase II assay buffer, kDNA, ATP, and nuclease-free water in a microcentrifuge tube.[5]
-
Inhibitor Addition: Add various concentrations of the test compound and control inhibitors (e.g., etoposide) to the reaction tubes.
-
Enzyme Addition: Add purified human Topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[5]
-
Termination: Stop the reaction with a stop buffer/gel loading dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.
-
Visualization: Stain the gel and visualize the DNA. Inhibition is indicated by a decrease in the amount of decatenated minicircles.
Caption: Topoisomerase II Decatenation Assay Workflow.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.[6][17]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and control drugs for a specified period (e.g., 48-72 hours).[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6][17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[6][17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[6] The intensity of the purple color is proportional to the number of viable cells.
Caption: MTT Cytotoxicity Assay Workflow.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Topoisomerase inhibitors often induce cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its GI50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Caption: Cell Cycle Analysis Workflow.
Conclusion
The comprehensive benchmarking of novel topoisomerase inhibitors like 5-(1H-benzimidazol-3-ium-2-yl)pentanoate is a critical step in the drug discovery and development pipeline. By systematically comparing its performance against established drugs such as camptothecin, etoposide, and doxorubicin, researchers can gain valuable insights into its mechanism of action, potency, and potential therapeutic window. The benzimidazole scaffold holds significant promise for the development of a new generation of topoisomerase inhibitors with potentially improved efficacy and reduced side effects. The experimental framework outlined in this guide provides a robust foundation for the rigorous evaluation of these promising compounds, ultimately contributing to the advancement of cancer therapy.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of membrane active benzimidazole quinolones-based topoisomerase inhibitors as potential DNA-binding antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer activity of some 1,2,3-trisubstituted pyrazinobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro characterization of the antibacterial spectrum of novel bacterial type II topoisomerase inhibitors of the aminobenzimidazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 19. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
